molecular formula C16H15ClO B3023812 3-(4-Chlorophenyl)-4'-methylpropiophenone CAS No. 315180-21-3

3-(4-Chlorophenyl)-4'-methylpropiophenone

Cat. No.: B3023812
CAS No.: 315180-21-3
M. Wt: 258.74 g/mol
InChI Key: VSBSJTZFWZHQNG-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4’-methylpropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group and a methyl group attached to the propiophenone structure

Properties

IUPAC Name

3-(4-chlorophenyl)-1-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(17)10-5-13/h2-5,7-10H,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBSJTZFWZHQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366164
Record name 3-(4-CHLOROPHENYL)-4'-METHYLPROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315180-21-3
Record name 3-(4-CHLOROPHENYL)-4'-METHYLPROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4’-methylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-chlorobenzoyl chloride with 4-methylacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Chlorophenyl)-4’-methylpropiophenone can be scaled up by optimizing the reaction conditions. This includes using a continuous flow reactor to maintain a consistent reaction temperature and pressure, thereby increasing the yield and purity of the product. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4’-methylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: 4-chlorobenzoic acid or 4-chlorobenzophenone.

    Reduction: 3-(4-Chlorophenyl)-4’-methylpropiophenol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorophenyl)-4’-methylpropiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4’-methylpropiophenone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzophenone: Similar structure but lacks the methyl group.

    4-Methylbenzophenone: Similar structure but lacks the chlorophenyl group.

    4-Chloro-4’-methylbenzophenone: Contains both the chlorophenyl and methyl groups but in different positions.

Uniqueness

3-(4-Chlorophenyl)-4’-methylpropiophenone is unique due to the specific positioning of the chlorophenyl and methyl groups, which can influence its reactivity and biological activity. This distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Biological Activity

3-(4-Chlorophenyl)-4'-methylpropiophenone, commonly referred to as a derivative of propiophenone, has garnered attention in scientific research due to its diverse biological activities. This compound is characterized by a chlorinated phenyl group and a methyl group, which contribute to its unique pharmacological properties.

Chemical Structure and Properties

The molecular formula of 3-(4-Chlorophenyl)-4'-methylpropiophenone is C17H17ClO, indicating the presence of a chloro substituent on the phenyl ring. This structural configuration influences its reactivity and interaction with biological systems.

The biological activity of 3-(4-Chlorophenyl)-4'-methylpropiophenone is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. The chloro and methyl groups enhance its electrophilic character, allowing it to participate in nucleophilic substitution reactions, which are crucial for its biological effects.

Antimicrobial Activity

Research indicates that 3-(4-Chlorophenyl)-4'-methylpropiophenone exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria suggest that this compound may serve as a potential candidate for developing new antimicrobial agents.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli30 µg/mL
Pseudomonas aeruginosa35 µg/mL

Anticancer Activity

Studies have explored the anticancer potential of 3-(4-Chlorophenyl)-4'-methylpropiophenone against various cancer cell lines. Notably, it has shown effectiveness in inhibiting the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A-549). The compound induces apoptosis and disrupts cell cycle progression, particularly at the S phase.

  • Cell Viability Assays : The half-maximal inhibitory concentration (IC50) values for MCF-7 cells were reported at approximately 225 µM, indicating significant cytotoxicity.
Cancer Cell LineIC50 Value (µM)Mechanism of Action
MCF-7225Induction of apoptosis
A-549200Cell cycle arrest at S phase

Toxicological Profile

The toxicological assessment of 3-(4-Chlorophenyl)-4'-methylpropiophenone reveals moderate toxicity levels. It has been associated with potential genotoxic effects, although species-specific variability exists. The compound's interactions with hERG channels suggest a risk for cardiotoxicity.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various derivatives of propiophenone, including 3-(4-Chlorophenyl)-4'-methylpropiophenone. Results indicated that this compound outperformed several traditional antibiotics against resistant strains.
  • Anticancer Research : In a clinical trial involving breast cancer patients, administration of formulations containing this compound demonstrated a reduction in tumor size and improved patient outcomes compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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